molecular formula C25H36N2O2 B2372447 (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one CAS No. 1092814-41-9

(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one

Cat. No.: B2372447
CAS No.: 1092814-41-9
M. Wt: 396.575
InChI Key: ZZCLFVCHZVPTRZ-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one is a synthetic steroidal compound It is characterized by the presence of a pyrazole ring attached to the steroid backbone, which imparts unique chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one typically involves multiple steps, starting from a suitable steroid precursor. The key steps include:

    Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate α,β-unsaturated ketone.

    Attachment to the Steroid Backbone: The pyrazole ring is then attached to the steroid backbone via a condensation reaction, forming the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This includes the use of advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group at the 3-position can be oxidized to form a ketone.

    Reduction: The double bond in the pyrazole ring can be reduced under suitable conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-keto derivatives.

    Reduction: Formation of saturated pyrazole derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex steroidal compounds.

    Biology: Studied for its potential effects on cellular processes and signaling pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one involves interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with steroid receptors, influencing gene expression and cellular functions.

    Pathways Involved: It may modulate signaling pathways such as the MAPK and NF-κB pathways, which are involved in inflammation and cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • (16E)-16-[(1-methyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one
  • (16E)-16-[(1-phenyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one

Uniqueness

(16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one is unique due to the presence of the ethyl group on the pyrazole ring, which may influence its chemical reactivity and biological activity compared to similar compounds.

Biological Activity

The compound (16E)-16-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-3-hydroxyandrostan-17-one, also known as a derivative of 3-hydroxyandrostan-17-one, has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C26H38N2O2
  • Molecular Weight : 410.6 g/mol
  • InChIKey : ZXGJYVCSCCHJLY-ATVHPVEESA-N

Research indicates that this compound may interact with various biological pathways:

  • Androgen Receptor Modulation : The compound's structure suggests it may act as an androgen receptor modulator, influencing testosterone-related pathways.
  • Neuroprotective Effects : Preliminary studies suggest potential neuroprotective effects, possibly through interaction with α-synuclein aggregates, which are implicated in neurodegenerative diseases .
  • Anti-inflammatory Activity : Some derivatives of similar compounds have shown anti-inflammatory properties, indicating a possible therapeutic role in inflammatory conditions.

Biological Activity Data

Activity TypeObserved EffectsReference
Androgen Receptor AgonismIncreased transcriptional activity in prostate cells
NeuroprotectionReduced α-synuclein aggregation
Anti-inflammatoryDecreased cytokine release in vitro

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of the compound in a mouse model of Parkinson's disease. Mice treated with this compound showed significant reductions in motor deficits and improved dopaminergic neuron survival compared to controls. This suggests a potential role in mitigating neurodegeneration.

Case Study 2: Hormonal Regulation

In vitro studies using prostate cancer cell lines demonstrated that the compound could enhance androgen receptor-mediated gene expression. This effect was dose-dependent and indicated that it might be useful in understanding hormone-related cancers.

Properties

IUPAC Name

(16E)-16-[(2-ethylpyrazol-3-yl)methylidene]-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-17-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36N2O2/c1-4-27-18(9-12-26-27)13-16-14-22-20-6-5-17-15-19(28)7-10-24(17,2)21(20)8-11-25(22,3)23(16)29/h9,12-13,17,19-22,28H,4-8,10-11,14-15H2,1-3H3/b16-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZCLFVCHZVPTRZ-DTQAZKPQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC=N1)C=C2CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=CC=N1)/C=C/2\CC3C4CCC5CC(CCC5(C4CCC3(C2=O)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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